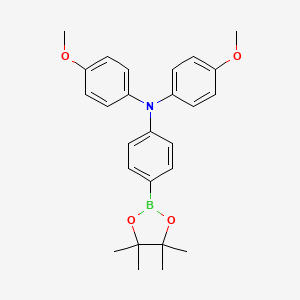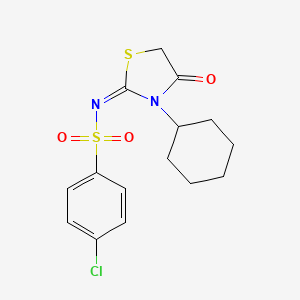
(E)-4-chloro-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-chloro-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide, also known as CCT007093, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2009, and since then, it has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Antitumor Activity
A study by Sławiński and Brzozowski (2006) synthesized a series of novel 2-benzylthio-4-chloro-5-R1-benzenesulfonamides derivatives and evaluated their in vitro antitumor activity. The compounds displayed remarkable activity and selectivity toward specific cancer cell lines, highlighting the potential of such derivatives in cancer therapy Sławiński & Brzozowski, 2006.
Anti-Inflammatory and Analgesic Activities
Küçükgüzel et al. (2013) synthesized and characterized a series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study found that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting their potential as therapeutic agents Küçükgüzel et al., 2013.
Photosensitizer for Photodynamic Therapy
Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine derivative substituted with (E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide groups. This compound showed high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy Pişkin, Canpolat, & Öztürk, 2020.
Environmental Occurrence and Analytical Methods
Herrero et al. (2014) provided an overview of the analytical methods and occurrence of benzenesulfonamides, along with benzotriazoles and benzothiazoles, in the environment. The study highlighted the widespread use and persistence of these compounds as emerging organic pollutants Herrero, Borrull, Pocurull, & Marcé, 2014.
Propriétés
IUPAC Name |
(NE)-4-chloro-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S2/c16-11-6-8-13(9-7-11)23(20,21)17-15-18(14(19)10-22-15)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2/b17-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGABUZGYIGDLL-BMRADRMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CSC2=NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N\2C(=O)CS/C2=N/S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

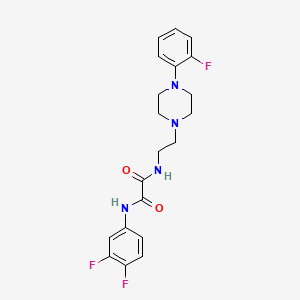
![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2388206.png)
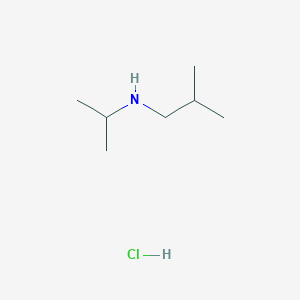


![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)
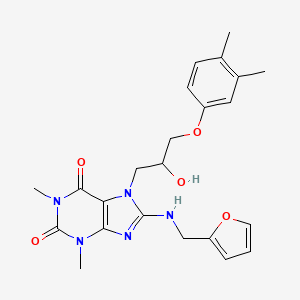
![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)
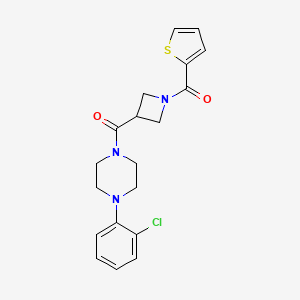
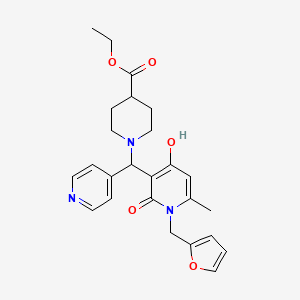
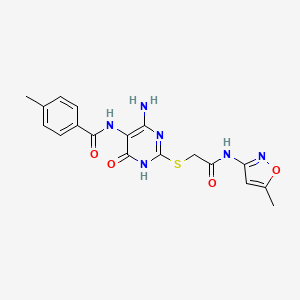
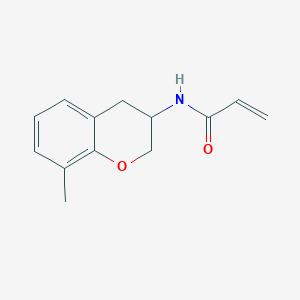
![4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]benzamide](/img/structure/B2388226.png)
